![molecular formula C12H16F3N5 B11744556 1-ethyl-3-methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11744556.png)

1-ethyl-3-methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

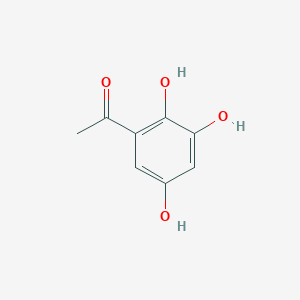

1-エチル-3-メチル-N-{[1-メチル-3-(トリフルオロメチル)-1H-ピラゾール-4-イル]メチル}-1H-ピラゾール-4-アミンは、ピラゾール誘導体のクラスに属する有機化合物です。ピラゾールは、2つの隣接する窒素原子を含む5員環状複素環式化合物です。

準備方法

合成経路と反応条件

1-エチル-3-メチル-N-{[1-メチル-3-(トリフルオロメチル)-1H-ピラゾール-4-イル]メチル}-1H-ピラゾール-4-アミンの合成は、さまざまな合成経路を通じて達成できます。一般的な方法の1つは、N-イソシアノイミノトリフェニルホスホランと末端アルキンの環状付加によるピラゾールの形成です 。別の方法としては、ケトン、アルデヒド、ヒドラジン一水塩酸塩のワンポット縮合によるピラゾリン中間体の形成があり、その後ピラゾールに酸化されます 。これらの反応は通常、穏やかな条件下で行われ、高い収率が得られます。

工業的生産方法

この化合物の工業的生産には、Ru3(CO)12とNHC-ジホスフィンリガンドの組み合わせの低負荷量を使用して、1,3-ジオールとアリールヒドラジンの脱水素結合反応を触媒するなど、スケーラブルな方法が含まれる場合があります 。この方法は、副生成物が水と水素ガスのみであるため、高い選択性と幅広い基質範囲を有しているため有利です。

化学反応の分析

反応の種類

1-エチル-3-メチル-N-{[1-メチル-3-(トリフルオロメチル)-1H-ピラゾール-4-イル]メチル}-1H-ピラゾール-4-アミンは、次のようなさまざまな種類の化学反応を起こす可能性があります。

酸化: この化合物は、さまざまなピラゾール誘導体を形成するために酸化できます。

一般的な試薬と条件

これらの反応に使用される一般的な試薬には、酸化のための臭素、縮合反応のためのヒドラジン一水塩酸塩、置換反応のためのアリールハライドなどがあります。反応条件は通常穏やかで、反応は室温またはわずかに高温で起こります。

生成される主な生成物

これらの反応から生成される主な生成物は、さまざまな置換ピラゾール誘導体であり、これらはピラゾール環に異なる官能基を付加することができ、それらの化学的および生物学的特性を強化します。

科学研究の用途

1-エチル-3-メチル-N-{[1-メチル-3-(トリフルオロメチル)-1H-ピラゾール-4-イル]メチル}-1H-ピラゾール-4-アミンは、いくつかの科学研究の用途があります。

科学的研究の応用

1-ethyl-3-methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine has several scientific research applications:

作用機序

1-エチル-3-メチル-N-{[1-メチル-3-(トリフルオロメチル)-1H-ピラゾール-4-イル]メチル}-1H-ピラゾール-4-アミンの作用機序には、特定の分子標的や経路との相互作用が含まれます。トリフルオロメチル基は、化合物の標的酵素または受容体への結合親和性を高めることができ、特定の生物学的経路の阻害または活性化につながります。関与する正確な分子標的と経路は、酵素阻害剤や抗真菌剤としての使用など、化合物の特定の用途によって異なります。

類似化合物の比較

類似化合物

1-メチル-3-(トリフルオロメチル)-1H-ピラゾール-4-アミン: この化合物は、同様のピラゾールコア構造を共有していますが、エチル基と追加のメチル基がありません.

3-(tert-ブチル)-N-(4-メトキシベンジル)-1-メチル-1H-ピラゾール-5-アミン: 創薬に使用される、異なる置換基を有する別のピラゾール誘導体.

独自性

1-エチル-3-メチル-N-{[1-メチル-3-(トリフルオロメチル)-1H-ピラゾール-4-イル]メチル}-1H-ピラゾール-4-アミンは、ピラゾール環に結合したエチル基、メチル基、トリフルオロメチル基の特定の組み合わせのためにユニークです。

類似化合物との比較

Similar Compounds

1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine: This compound shares a similar pyrazole core structure but lacks the ethyl and additional methyl groups.

3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Another pyrazole derivative with different substituents, used in drug discovery.

Uniqueness

1-ethyl-3-methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine is unique due to its specific combination of ethyl, methyl, and trifluoromethyl groups attached to the pyrazole ring

特性

分子式 |

C12H16F3N5 |

|---|---|

分子量 |

287.28 g/mol |

IUPAC名 |

1-ethyl-3-methyl-N-[[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]pyrazol-4-amine |

InChI |

InChI=1S/C12H16F3N5/c1-4-20-7-10(8(2)17-20)16-5-9-6-19(3)18-11(9)12(13,14)15/h6-7,16H,4-5H2,1-3H3 |

InChIキー |

OFDUTCVFNLQTNF-UHFFFAOYSA-N |

正規SMILES |

CCN1C=C(C(=N1)C)NCC2=CN(N=C2C(F)(F)F)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-ethyl-N-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11744480.png)

![(3-methoxypropyl)({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11744488.png)

![[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][2-(3-methoxyphenyl)ethyl]amine](/img/structure/B11744492.png)

![2-({[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid](/img/structure/B11744515.png)

![3-methyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11744516.png)

![1-(butan-2-yl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11744517.png)

![3-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-propyl-1H-pyrazol-4-amine](/img/structure/B11744521.png)

-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11744530.png)

![[Dimethylamino-[(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)oxy]methyl]-dimethylazanium](/img/structure/B11744536.png)

![2-[({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}amino)methyl]benzoic acid](/img/structure/B11744540.png)